Ethyl 3-(4-bromo-5-methylfuran-2-yl)-3-oxopropanoate
Description
Ethyl 3-(4-bromo-5-methylfuran-2-yl)-3-oxopropanoate is a β-keto ester featuring a substituted furan ring. The furan moiety is functionalized with a bromine atom at the 4-position and a methyl group at the 5-position, distinguishing it from simpler furan derivatives. This compound serves as a versatile intermediate in organic synthesis, particularly in the construction of heterocyclic systems, due to its reactive β-keto ester group and halogen substituent.
Properties
Molecular Formula |
C10H11BrO4 |
|---|---|
Molecular Weight |
275.10 g/mol |
IUPAC Name |
ethyl 3-(4-bromo-5-methylfuran-2-yl)-3-oxopropanoate |
InChI |
InChI=1S/C10H11BrO4/c1-3-14-10(13)5-8(12)9-4-7(11)6(2)15-9/h4H,3,5H2,1-2H3 |
InChI Key |
XZHGPGIIOUYAOZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(=O)C1=CC(=C(O1)C)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl3-(4-bromo-5-methylfuran-2-yl)-3-oxopropanoate typically involves the following steps:
Bromination of 5-methylfuran: The starting material, 5-methylfuran, is brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield 4-bromo-5-methylfuran.
Esterification: The brominated furan is then subjected to esterification with ethyl acetoacetate in the presence of a base such as sodium ethoxide. This reaction yields Ethyl3-(4-bromo-5-methylfuran-2-yl)-3-oxopropanoate.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Ethyl3-(4-bromo-5-methylfuran-2-yl)-3-oxopropanoate can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Oxidation: The furan ring can be oxidized to yield various oxidized derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Nucleophilic substitution: Substituted furans with different functional groups.
Reduction: Alcohol derivatives of the original compound.
Oxidation: Oxidized furan derivatives.
Scientific Research Applications
Ethyl3-(4-bromo-5-methylfuran-2-yl)-3-oxopropanoate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.
Material Science: May be used in the synthesis of novel materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl3-(4-bromo-5-methylfuran-2-yl)-3-oxopropanoate depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and the ester group play crucial roles in its reactivity and interaction with other molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares Ethyl 3-(4-bromo-5-methylfuran-2-yl)-3-oxopropanoate with structurally related β-keto esters, focusing on substituent effects, physicochemical properties, and applications.
Structural Analogues and Substituent Effects
Physicochemical Properties
- Molecular Weight: Bromine and methyl substituents increase molecular weight compared to unsubstituted furan or phenyl analogs. For example, Ethyl 3-(4-fluorophenyl)-3-oxopropanoate has a molecular weight of 210.2 g/mol , while the target compound is expected to be heavier (~260–280 g/mol).
- Solubility: Bromine reduces polarity, likely decreasing water solubility compared to hydroxyl- or methoxy-substituted analogs (e.g., Ethyl 3-(4-hydroxyphenyl)-3-oxopropanoate, ).
- Reactivity: The bromine atom facilitates nucleophilic substitution or cross-coupling reactions, whereas methoxy or amino groups (e.g., in thiazole derivatives ) direct electrophilic attacks.
Data Tables
Table 1: Comparative Physicochemical Data
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